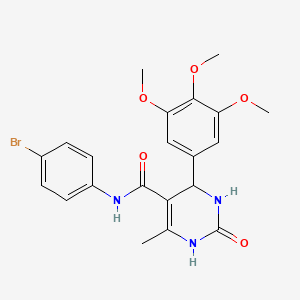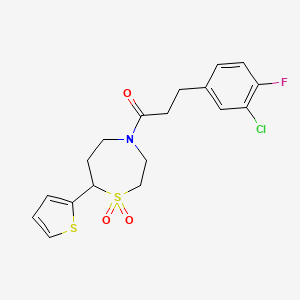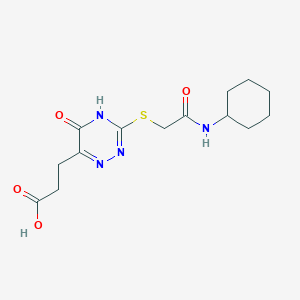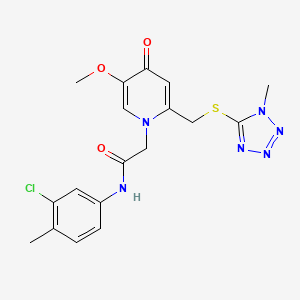
N-(4-bromophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of tetrahydropyrimidine, which is a class of compounds known for their diverse biological activities . The presence of the 3,4,5-trimethoxyphenyl group is also notable, as this moiety is found in a variety of bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by spectroscopic techniques such as NMR and IR, as well as elemental analysis .Applications De Recherche Scientifique
Synthesis and Spectroscopic Properties
The compound is a part of a broader category of molecules synthesized and characterized for their potential applications in various fields including antimicrobial activities. The synthesis of similar molecules involves complex reactions yielding derivatives with different substituents, showcasing the compound's versatility and potential as a scaffold for further chemical modifications. The spectroscopic properties of these molecules, such as IR and NMR spectroscopy, are crucial for their characterization and understanding their interaction with biological targets (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Antipathogenic Activity
Derivatives of similar compounds have demonstrated significant antipathogenic activities, especially against strains known for their ability to grow in biofilms such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of N-(4-bromophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide for development into novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Potential Biological Agents
Further studies on tetrahydropyrimidine derivatives reveal their significance as potential biological agents. For instance, the synthesis and evaluation of tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives have shown that some compounds exhibit significant inhibition on bacterial and fungal growth, comparing favorably with standard drugs. This highlights the therapeutic potential of compounds within this class, including this compound, particularly as antimicrobial agents (J. Akbari, P. K. Kachhadia, S. Tala, A. Bapodra, M. F. Dhaduk, H. Joshi, K. Mehta, & S. Pathak, 2008).
Antidiabetic Screening
The utility of tetrahydropyrimidine derivatives extends to the field of antidiabetic research. In vitro screenings of novel dihydropyrimidine derivatives for their antidiabetic activity have been conducted, demonstrating the potential of this chemical class in developing new therapeutic agents for diabetes management. This suggests that this compound and its analogs could be explored for their efficacy in inhibiting enzymes relevant to diabetes (J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, & G. Dubal, 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-bromophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O5/c1-11-17(20(26)24-14-7-5-13(22)6-8-14)18(25-21(27)23-11)12-9-15(28-2)19(30-4)16(10-12)29-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMZKUBYEORATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457366.png)
![2,4-dichloro-N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2457367.png)
![Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride](/img/structure/B2457371.png)

![1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole; acetonitrile](/img/structure/B2457375.png)


![1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2457378.png)



![4-Thiophen-3-yl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide](/img/structure/B2457385.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride](/img/structure/B2457388.png)
